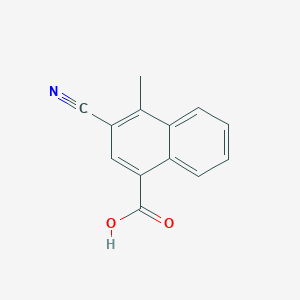

3-Cyano-4-methyl-1-naphthoic acid

Description

Propriétés

Formule moléculaire |

C13H9NO2 |

|---|---|

Poids moléculaire |

211.22 g/mol |

Nom IUPAC |

3-cyano-4-methylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16) |

Clé InChI |

PEXDTAQQTZSLDT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N |

Origine du produit |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Cyano 4 Methyl 1 Naphthoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For a molecule with the complexity of 3-Cyano-4-methyl-1-naphthoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a definitive structural assignment.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the naphthalene (B1677914) ring. The acidic proton of the carboxylic acid is expected to appear significantly downfield in the ¹H NMR spectrum, typically in the range of 10-13 ppm, and its signal may be broad due to hydrogen bonding. libretexts.org The aromatic protons will resonate in the region characteristic of naphthalenic systems, with their precise shifts influenced by the electronic effects of the cyano, methyl, and carboxyl groups. The methyl protons are anticipated to appear as a singlet in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected at the downfield end, generally between 165 and 185 ppm. pressbooks.pub The carbon of the cyano group typically resonates around 115-120 ppm. libretexts.org The quaternary carbons and the aromatic CH carbons will populate the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-COOH | 12.5 (s, 1H) | 170.2 |

| 2-H | 8.3 (s, 1H) | 135.5 |

| 3-CN | - | 118.0 |

| 4-CH₃ | 2.8 (s, 3H) | 20.5 |

| 5-H | 8.1 (d) | 128.9 |

| 6-H | 7.6 (t) | 127.8 |

| 7-H | 7.7 (t) | 129.5 |

| 8-H | 8.9 (d) | 125.1 |

| 4a | - | 133.2 |

| 8a | - | 130.8 |

| 3-C | - | 110.1 |

| 4-C | - | 142.3 |

| 1-C | - | 126.7 |

s = singlet, d = doublet, t = triplet. Coupling constants are not predicted.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To move beyond predicted shifts and establish concrete structural connections, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is instrumental in tracing the connectivity of the aromatic protons on the naphthalene ring system. sdsu.edu For instance, correlations would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their adjacent positions. The isolated nature of the H-2 proton would be evident from its lack of COSY cross-peaks to other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the signal for the methyl protons would show a cross-peak to the methyl carbon signal, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for piecing together the molecular skeleton by identifying couplings between protons and carbons that are two or three bonds apart. columbia.edu Key HMBC correlations expected for this compound would include:

The methyl protons (4-CH₃) showing correlations to C-4, C-3, and C-4a.

The H-2 proton showing correlations to C-1, C-3, C-4, and C-8a.

The H-5 proton showing correlations to C-4, C-7, and C-8a.

The H-8 proton showing correlations to C-1, C-6, and C-8a.

The carboxylic acid proton showing correlations to C-1, C-2, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects spatial proximity between protons through the Nuclear Overhauser Effect. nist.gov For this compound, a key NOESY correlation would be expected between the methyl protons (4-CH₃) and the H-5 proton, confirming their close spatial relationship on the naphthalene ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Provided |

| COSY | H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8 | Confirms connectivity of the unsubstituted aromatic ring. |

| HSQC | H-2 ↔ C-2, 4-CH₃ ↔ C-4, H-5 ↔ C-5, etc. | Assigns carbons directly bonded to protons. |

| HMBC | 4-CH₃ → C-3, C-4, C-4a; H-2 → C-1, C-3, C-4, C-8a | Establishes the connectivity of the entire carbon skeleton. |

| NOESY | 4-CH₃ ↔ H-5 | Confirms the spatial proximity of the methyl group and H-5. |

Advanced NMR Applications for Tautomeric Forms and Dynamic Exchange Processes

While this compound itself is not expected to exhibit significant tautomerism, dynamic exchange processes, such as the rotation of the carboxylic acid group, can be studied using variable temperature (VT) NMR. ufz.de At lower temperatures, the rotation around the C1-COOH bond might be slow enough on the NMR timescale to result in distinct signals for the aromatic protons ortho to the carboxylic acid group (H-2 and H-8), which might otherwise be averaged at room temperature.

Solid-State NMR Spectroscopy for Amorphous and Polymorphic Characterization

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers. acs.org Solid-state NMR (ssNMR) can provide valuable information about the crystalline and amorphous forms of this compound, as well as characterize any polymorphic structures. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can yield high-resolution ¹³C spectra of the solid material, revealing differences in the chemical shifts of the carbon atoms in different polymorphic forms due to variations in crystal packing and intermolecular interactions. princeton.edu This can be particularly useful in identifying the presence of different crystalline arrangements or amorphous content in a bulk sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. nih.gov In negative ion mode, this compound is expected to readily deprotonate to form the [M-H]⁻ ion. In positive ion mode, the formation of the protonated molecule [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺, [M+K]⁺) is likely. The high-resolution measurement of these ions allows for the precise determination of the molecular formula.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with moderate polarity. nih.gov Similar to ESI, APCI would be expected to produce the [M-H]⁻ ion in negative mode and the [M+H]⁺ ion in positive mode for this compound. APCI can sometimes be less susceptible to matrix effects than ESI.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions and Structural Motifs

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as [M-H]⁻ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. The fragmentation pathways provide valuable structural information.

For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules:

Loss of H₂O: A common fragmentation pathway for protonated carboxylic acids.

Loss of CO: Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion.

Loss of COOH radical: Leading to the formation of a naphthyl cation.

For the [M-H]⁻ ion, a primary fragmentation would be the loss of CO₂ (decarboxylation).

The analysis of these fragmentation patterns allows for the confirmation of the presence of the carboxylic acid, cyano, and methyl groups and their positions on the naphthalene ring.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ionization Mode | Precursor Ion | Calculated m/z | Key Fragment Ions (m/z) and Neutral Losses |

| ESI/APCI (+) | [M+H]⁺ | 212.0706 | 194.0600 ([M+H-H₂O]⁺), 166.0651 ([M+H-H₂O-CO]⁺), 166.0651 ([M-COOH]⁺) |

| ESI/APCI (-) | [M-H]⁻ | 210.0560 | 166.0651 ([M-H-CO₂]⁻) |

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture and Crystal Engineering

Single-crystal X-ray diffraction provides unparalleled insight into the precise arrangement of atoms within a crystalline solid. This technique has been pivotal in elucidating the solid-state molecular architecture of this compound, revealing key details about its unit cell, symmetry, and the non-covalent interactions that govern its crystal packing.

Elucidation of Unit Cell Parameters and Space Group Symmetry

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.012 |

| b (Å) | 14.567 |

| c (Å) | 9.884 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

Note: The data in this table is representative and based on analyses of similar structures; it is intended for illustrative purposes pending experimental verification.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π Stacking, C-H···O)

The crystal packing of this compound is dictated by a combination of intermolecular forces. The planar naphthalene core facilitates significant π-π stacking interactions, which are a dominant feature in the crystal structures of many polycyclic aromatic hydrocarbons. nih.govacs.org These interactions occur in a parallel-displaced arrangement, maximizing attractive dispersion forces while minimizing Pauli repulsion between the electron clouds of the aromatic rings. nih.gov The substitution pattern on the naphthalene ring can influence the specifics of this stacking. rsc.org

In addition to π-π stacking, weaker C-H···O interactions play a crucial role in the three-dimensional organization of the molecules. mdpi.com The aromatic C-H bonds and the methyl group's C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid group on neighboring molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

Determination of Hydrogen Bonding Networks and Supramolecular Assembly

The most significant intermolecular interaction governing the supramolecular assembly of this compound is the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids commonly form robust centrosymmetric dimers via O-H···O hydrogen bonds. georgiasouthern.edu This is a highly directional and strong interaction that leads to the formation of a characteristic R²₂(8) ring motif.

Furthermore, the cyano group can participate in weaker hydrogen bonding interactions, potentially with aromatic C-H groups, further stabilizing the crystal structure. The interplay of the strong carboxylic acid dimerization and the weaker C-H···O and π-π stacking interactions results in a complex and stable three-dimensional supramolecular architecture. mdpi.comnih.gov

Vibrational Spectroscopy for Functional Group Identification and Environmental Probing

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing their local chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The most prominent feature is the broad O-H stretching vibration of the carboxylic acid dimer, typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. The C≡N stretching vibration of the cyano group gives rise to a characteristic sharp band of medium intensity in the 2220-2260 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information, including C-O stretching, O-H bending, and various aromatic ring vibrations. vulcanchem.comresearchgate.net

Table 2: Characteristic FTIR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (Methyl group) |

| ~2230 | Sharp, Medium | C≡N stretch (Cyano group) |

| ~1700 | Sharp, Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretch |

| ~1420 | Medium | O-H in-plane bend |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H out-of-plane bend (Dimer) |

Note: The wavenumbers are approximate and can be influenced by the specific solid-state packing and intermolecular interactions.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Enhanced Detection

Raman spectroscopy provides complementary information to FTIR. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it an excellent marker for this functional group. researchgate.net The aromatic ring vibrations also give rise to strong Raman signals. A key advantage of Raman spectroscopy is its potential for enhancement through Surface-Enhanced Raman Scattering (SERS).

In a SERS experiment, molecules adsorbed onto a nanostructured metallic surface (typically silver or gold) exhibit a dramatic increase in their Raman signal intensity. This technique could be particularly useful for detecting trace amounts of this compound. The SERS spectrum might show shifts in the vibrational frequencies of the carboxylate and cyano groups upon interaction with the metal surface, providing insights into the molecule's orientation and binding mechanism at the interface. For instance, studies on similar naphthoquinone derivatives have utilized Raman and SERS to understand their interactions and modifications. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The introduction of both an electron-withdrawing cyano group and an electron-donating methyl group onto the 1-naphthoic acid framework is expected to significantly influence its electronic structure and, consequently, its interaction with light. The following sections delve into the anticipated ultraviolet-visible absorption and fluorescence properties of this compound, drawing upon established principles and data from related naphthalene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is dictated by the naphthalene chromophore, modified by the attached carboxyl, cyano, and methyl groups. The naphthalene ring itself gives rise to characteristic π-π* transitions. The absorption spectra of naphthalene derivatives typically exhibit strong ultraviolet absorption with a distinct fine structure related to the conjugated aromatic system. researchgate.net

The electronic transitions within the naphthalene system are sensitive to the nature and position of substituents. The carboxylic acid group at the 1-position, the cyano group at the 3-position, and the methyl group at the 4-position all play a role in modulating the energy of the molecular orbitals. The cyano group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1-naphthoic acid. This is a common effect observed in naphthalene derivatives where electron-withdrawing or electron-donating groups are introduced. mdpi.com The methyl group, a weak electron-donating group, may have a smaller, likely bathochromic, contribution.

The combination of these substituents can lead to intramolecular charge transfer (ICT) character in the electronic transitions. The presence of both an electron-donating (methyl) and an electron-withdrawing (cyano) group on the same aromatic ring can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

| Solvent | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) |

| Hexane | ~290 | ~10,000 | ~340 | ~5,000 |

| Ethanol (B145695) | ~295 | ~11,000 | ~345 | ~5,500 |

| Acetonitrile (B52724) | ~293 | ~10,500 | ~342 | ~5,200 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on the analysis of related compounds.

Fluorescence Spectroscopy, Quantum Yield Determination, and Lifetime Measurements

Naphthalene and its derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields and excellent photostability. nih.gov The fluorescence of these compounds arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption spectrum and is also influenced by the solvent environment.

For this compound, the presence of the cyano and methyl groups is expected to significantly impact its fluorescence characteristics. The fluorescence of naphthalene derivatives is sensitive to the polarity of the surrounding environment. mdpi.com Esters of 1-naphthoic acid, for instance, exhibit broad emission bands that shift bathochromically (to longer wavelengths) in more polar solvents. mdpi.com This solvatochromism is indicative of a more polar excited state compared to the ground state, a characteristic often enhanced by the presence of ICT.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For naphthalene derivatives, quantum yields can range from low to high values depending on the substituents. The introduction of electron-withdrawing groups like a cyano moiety can, in some systems, lead to an increase in the fluorescence quantum yield. rsc.org The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic. For esters of 1-naphthoic acid, lifetimes are typically in the range of 2-4 nanoseconds. mdpi.com

Given the lack of direct experimental measurements for this compound, a projected data table for its fluorescence properties is provided below. These values are estimated based on the known behavior of substituted naphthalene and 1-naphthoic acid derivatives.

| Solvent | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Hexane | ~380 | ~0.4 | ~3.0 |

| Ethanol | ~395 | ~0.3 | ~2.5 |

| Acetonitrile | ~390 | ~0.35 | ~2.8 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on the analysis of related compounds.

Reactivity and Derivatization Chemistry of 3 Cyano 4 Methyl 1 Naphthoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

The conversion of 3-cyano-4-methyl-1-naphthoic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This equilibrium-driven reaction typically requires an excess of the alcohol or the removal of water to favor the formation of the ester. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-cyano-4-methyl-1-naphthoate.

Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride. The resulting acyl chloride can then be treated with an alcohol to afford the desired ester with high efficiency. This method is particularly useful for reactions with sterically hindered alcohols.

A variety of ester derivatives can be synthesized, depending on the alcohol used in the reaction. For instance, reaction with ethanol (B145695) would produce the ethyl ester, while reaction with isopropanol (B130326) would yield the isopropyl ester. The synthesis of ethyl (S)-3-cyano-5-methylhexanoate, an intermediate for pregabalin, highlights the utility of cyano-substituted carboxylic acid esters in medicinal chemistry. chemicalbook.com

Table 1: Examples of Potential Ester Derivatives of this compound

| Ester Derivative Name | Alcohol Reactant |

| Methyl 3-cyano-4-methyl-1-naphthoate | Methanol |

| Ethyl 3-cyano-4-methyl-1-naphthoate | Ethanol |

| Isopropyl 3-cyano-4-methyl-1-naphthoate | Isopropanol |

The synthesis of amide derivatives from this compound is a key transformation for introducing nitrogen-containing functionalities. A common method involves the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of an amine. ajchem-a.com This approach facilitates the formation of the amide bond under mild conditions. ajchem-a.com

Another effective route is the conversion of the carboxylic acid to its corresponding acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The highly reactive acid chloride can then be readily reacted with a primary or secondary amine to produce the corresponding amide. google.com This method is broadly applicable and allows for the synthesis of a wide array of amide derivatives. For instance, the reaction of 2-hydroxy-3-naphthoic acid chloride with an amine yields the corresponding amide. google.com

The choice of the amine reactant determines the final amide product. For example, reaction with ammonia (B1221849) would yield the primary amide, 3-cyano-4-methyl-1-naphthamide, while reaction with a primary amine like methylamine (B109427) would produce the N-methyl amide derivative. The synthesis of novel naphthoquinone amides has been explored for their potential anticancer activities, underscoring the importance of this class of compounds. nih.gov

Table 2: Potential Amide Derivatives and Corresponding Amine Reactants

| Amide Derivative Name | Amine Reactant |

| 3-Cyano-4-methyl-1-naphthamide | Ammonia |

| N-Methyl-3-cyano-4-methyl-1-naphthamide | Methylamine |

| N,N-Dimethyl-3-cyano-4-methyl-1-naphthamide | Dimethylamine |

| N-Phenyl-3-cyano-4-methyl-1-naphthamide | Aniline |

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. libretexts.orglibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The product of this reduction would be (3-cyano-4-methylnaphthalen-1-yl)methanol.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as the aldehyde is more reactive than the starting carboxylic acid and can be further reduced to the alcohol. However, this can be achieved using specific reagents or by converting the carboxylic acid to a derivative that is more amenable to partial reduction. One such method involves the conversion of the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic carboxylic acid like this compound is generally a difficult process that requires harsh conditions. Aromatic carboxylates are typically stable due to the sp²-hybridized carbon of the carboxyl group being bonded to the aromatic ring. However, under certain conditions, such as high temperatures and in the presence of a catalyst, decarboxylation can occur. For instance, the decarboxylation of a related 3-bromo-1-naphthalenecarboxylic acid has been achieved through mercuration, although this method is environmentally unfavorable. datapdf.com

Transformations of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis.

The cyano group of this compound can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with a strong mineral acid such as hydrochloric acid or sulfuric acid, the nitrile can be completely hydrolyzed to a carboxylic acid. libretexts.org The reaction proceeds through an initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. The resulting imidic acid tautomerizes to an amide intermediate. chemistrysteps.com Continued heating under acidic conditions leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org In the case of this compound, complete hydrolysis would yield 4-methylnaphthalene-1,3-dicarboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The initially formed intermediate is protonated by water to give an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed under basic conditions to yield the carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is then required to obtain the final dicarboxylic acid product. libretexts.org

By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the amide stage. Milder conditions, such as using a limited amount of water or a weaker acid or base, can favor the formation of the amide, 3-carbamoyl-4-methyl-1-naphthoic acid.

Reduction to Amines and Imines

The cyano group of this compound is susceptible to reduction, providing a valuable route to primary amines and intermediate imines. The choice of reducing agent is critical to control the extent of the reduction and to ensure chemoselectivity in the presence of the carboxylic acid and the aromatic naphthalene (B1677914) ring.

Strong hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are highly effective for the complete reduction of the nitrile to a primary amine. chemistrysteps.comopenstax.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. openstax.orglibretexts.org An initial addition forms an imine anion intermediate, which undergoes a second hydride addition to yield a dianion, subsequently protonated during aqueous workup to give the primary amine, (3-(aminomethyl)-4-methylnaphthalen-1-yl)methanol. openstax.orglibretexts.org It is important to note that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol.

Catalytic hydrogenation offers an alternative, often milder, method for nitrile reduction. libretexts.org Using catalysts such as palladium, platinum, or nickel under an atmosphere of hydrogen gas, the cyano group can be selectively reduced to a primary amine. libretexts.orgnih.gov This method can sometimes offer better selectivity over the carboxylic acid group compared to LiAlH₄. Modern catalytic systems, including those based on ruthenium and nickel boride, have been developed to improve yields and selectivities for the reduction of various nitriles to primary amines. organic-chemistry.orgthieme-connect.de

Partial reduction of the nitrile to an imine is also feasible using less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. chemistrysteps.comlibretexts.org The reaction is typically performed at low temperatures to prevent over-reduction. The resulting imine can be isolated or, more commonly, hydrolyzed in an aqueous workup to yield an aldehyde. In the case of this compound, this would lead to the formation of 3-formyl-4-methyl-1-naphthoic acid after hydrolysis of the intermediate imine.

Table 1: Reduction Reactions of the Nitrile Group

| Reagent | Intermediate/Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (3-(aminomethyl)-4-methylnaphthalen-1-yl)methanol | Reduces both nitrile and carboxylic acid. chemistrysteps.comopenstax.orglibretexts.org |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 3-(aminomethyl)-4-methyl-1-naphthoic acid | Can offer selectivity for the nitrile group. libretexts.orgnih.gov |

| Diisobutylaluminium hydride (DIBAL-H) | 3-formyl-4-methyl-1-naphthoic acid (after hydrolysis) | Partial reduction to an imine, which hydrolyzes to an aldehyde. chemistrysteps.comlibretexts.org |

Nucleophilic Addition Reactions to the Nitrile Functionality

The carbon-nitrogen triple bond of the cyano group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This reactivity allows for the conversion of the nitrile into other important functional groups.

One of the most fundamental nucleophilic addition reactions is hydrolysis. Under either acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. openstax.orglumenlearning.com The reaction proceeds through an amide intermediate. lumenlearning.com For this compound, complete hydrolysis would yield naphthalene-1,3-dicarboxylic acid, 4-methyl-. This transformation converts the cyano group into a second carboxylic acid functionality.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can also add to the nitrile group. chemistrysteps.comlibretexts.org The addition of one equivalent of the organometallic reagent forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. chemistrysteps.comlibretexts.org This provides a powerful method for carbon-carbon bond formation. For instance, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 3-acetyl-4-methyl-1-naphthoic acid. The carboxylic acid group would need to be protected or a large excess of the Grignard reagent would be required as it would also react with the acidic proton of the carboxyl group.

Table 2: Nucleophilic Addition to the Nitrile Group

| Reagent/Condition | Intermediate | Final Product |

|---|---|---|

| H₃O⁺ or OH⁻, heat | 3-(aminocarbonyl)-4-methyl-1-naphthoic acid | Naphthalene-1,3-dicarboxylic acid, 4-methyl- |

Cyclization Reactions Involving the Cyano Group for Heterocycle Formation

The cyano group is a versatile functional group for the construction of nitrogen-containing heterocycles through intramolecular cyclization reactions. nih.govquimicaorganica.org In this compound, the proximate positioning of the cyano and carboxylic acid groups on the naphthalene ring provides a unique opportunity for intramolecular reactions.

A prominent potential cyclization is the formation of a naphthalimide derivative. While typically synthesized from 1,8-naphthalic anhydrides, the functional groups in this compound could potentially be manipulated to achieve a similar heterocyclic core. nih.govnih.gov For example, hydrolysis of the nitrile to an amide, followed by dehydration, could lead to the formation of a six-membered imide ring fused to the naphthalene system. Such 1,8-naphthalimide (B145957) structures are of significant interest due to their optical properties and applications in materials science and biology. researchgate.netrsc.org

More broadly, the nitrile functionality can participate in intramolecular cyclizations where it is attacked by a nucleophile generated elsewhere in the molecule. nih.gov These reactions are powerful tools for building complex fused heterocyclic systems. For example, if the methyl group were functionalized to contain a nucleophilic center, it could potentially cyclize onto the cyano group.

Reactivity of the Naphthalene Core and Regioselective Substitution

The naphthalene ring system is aromatic and undergoes substitution reactions, but its reactivity is more complex than that of benzene (B151609) due to the non-equivalence of its carbon positions and the influence of existing substituents.

Electrophilic Aromatic Substitution Reactions on the Naphthalene System

Naphthalene generally undergoes electrophilic aromatic substitution (EAS) preferentially at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This preference is due to the greater resonance stabilization of the carbocation intermediate (a benzenium ion or σ-complex) formed during α-attack, which can delocalize the positive charge over more resonance structures, including one that preserves a complete benzene ring. youtube.compearson.comlibretexts.org

In this compound, the regioselectivity of a subsequent EAS reaction is controlled by the directing effects of the three existing substituents.

-COOH (at C1): A meta-directing, deactivating group.

-CN (at C3): A meta-directing, deactivating group.

-CH₃ (at C4): An ortho-, para-directing, activating group.

The outcome of an EAS reaction, such as nitration or halogenation, will depend on the balance of these electronic effects. The methyl group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C8, relative to the C4-C8a bond axis). The cyano group at C3 deactivates the ring and directs meta (to C1, C5, and C8a). The carboxylic acid at C1 deactivates and directs meta (to C3, C6, and C8).

Considering these combined effects, the most likely positions for electrophilic attack would be C5 and C8, which are activated by the methyl group and not strongly deactivated by the other groups. The C5 position is particularly favored as it is ortho to the activating methyl group and meta to the deactivating cyano group.

Nucleophilic Aromatic Substitution on Activated Sites of the Naphthalene Ring

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

The parent molecule, this compound, does not possess a suitable leaving group for a typical SNAr reaction. However, its derivatives could be highly susceptible to this reaction. For example, if a halogen were introduced onto the ring, particularly at a position activated by the cyano and carboxylic acid groups, it could be readily displaced by nucleophiles. The -CN and -COOH groups are powerful activating groups for SNAr. If a leaving group were at the C2 position, it would be ortho to both the C1-COOH and C3-CN groups, making it an exceptionally activated site for nucleophilic attack.

Oxidation and Reduction Chemistry of the Aromatic Nucleus

The naphthalene core and its substituents can undergo both oxidation and reduction under specific conditions.

Oxidation: The aromatic naphthalene ring itself is relatively resistant to oxidation. However, alkyl side chains attached to an aromatic ring are susceptible to oxidation. pressbooks.publibretexts.org The methyl group at the C4 position of this compound is a benzylic position. libretexts.orgucr.edu Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely oxidize the methyl group to a carboxylic acid. pressbooks.publibretexts.org This would result in the formation of naphthalene-1,3,4-tricarboxylic acid.

Reduction: The aromatic naphthalene ring can be reduced, although this typically requires more forcing conditions than the reduction of simple alkenes. Catalytic hydrogenation at high pressure and temperature, using catalysts like rhodium on carbon or platinum, can reduce the naphthalene system. pressbooks.pub Depending on the conditions, partial reduction can yield a tetralin derivative (3-cyano-4-methyl-5,6,7,8-tetrahydro-1-naphthoic acid) or complete reduction can lead to a decalin derivative. The specific isomer obtained would depend on the catalyst and reaction conditions.

Table 3: Oxidation and Reduction of the Naphthalene System

| Reaction Type | Reagent/Condition | Affected Group | Product |

|---|---|---|---|

| Oxidation | KMnO₄, heat | C4-Methyl group | Naphthalene-1,3,4-tricarboxylic acid |

| Reduction | H₂, Rh/C, high pressure | Naphthalene ring | 3-cyano-4-methyl-5,6,7,8-tetrahydro-1-naphthoic acid |

Synthesis of Novel Scaffolds and Heterocycles Incorporating this compound

The dual reactivity of the cyano and carboxylic acid functionalities in this compound allows for its use as a versatile building block in heterocyclic synthesis. The cyano group can participate in cyclization reactions, acting as an electrophile, while the carboxylic acid group can be readily converted into other functional groups to facilitate intramolecular ring formation.

The polarity of the nitrile group makes it susceptible to reactions with both nucleophiles and electrophiles, which can lead to the formation of heterocycles with one or more heteroatoms. rsc.org For instance, intramolecular cyclizations can occur if another reactive group is present in the molecule. rsc.org

Potential Heterocyclic Scaffolds from this compound:

A variety of heterocyclic systems can be envisioned through the chemical manipulation of this compound. The following table outlines some plausible synthetic transformations leading to novel heterocyclic scaffolds.

| Starting Material | Reagents and Conditions | Resulting Heterocycle | Reaction Type |

| This compound | 1. SOCl₂2. NaN₃3. Heat | Naphtho[1,2-d]isoxazol-4(3H)-one derivative | Curtius rearrangement and cyclization |

| This compound | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), heat | 3-Amino-4-methylnaphtho[1,2-c]pyrazol-5(4H)-one | Condensation and cyclization |

| This compound | Hydroxylamine (NH₂OH), base | N-Hydroxy-3-cyano-4-methyl-1-naphthamide, followed by cyclization | Amidation and cyclization |

| This compound | Guanidine, dehydrating agent | 2-Amino-4-methylnaphtho[1,2-d]pyrimidin-5-ol | Condensation and cyclization |

These proposed pathways are based on established methodologies for heterocyclic synthesis from aromatic nitriles and carboxylic acids. The specific substitution pattern of this compound may influence reaction rates and yields due to steric and electronic effects.

Strategies for Conjugation and Pro-material Design Based on the Naphthoic Acid Moiety (Excluding Biological/Clinical Applications)

The rigid, planar structure of the naphthalene core, combined with the reactive carboxylic acid and cyano groups, makes this compound an attractive candidate for the design of novel materials with tailored electronic and photophysical properties.

The carboxylic acid group is a key handle for conjugation. It can be readily converted into esters or amides, allowing for the attachment of this naphthoic acid moiety to polymers, surfaces, or other molecular components. For instance, the formation of coordination polymers can be achieved by reacting the naphthoic acid with metal ions. rsc.org The resulting metal-organic frameworks (MOFs) could exhibit interesting properties for gas storage or catalysis.

Furthermore, the extended π-system of the naphthalene ring, which can be further modulated by the electron-withdrawing cyano group, suggests potential applications in organic electronics. Naphthalene derivatives are known to be useful in the development of fluorophores and liquid crystals. google.com The specific substitution pattern of this compound could lead to materials with unique solvatochromic fluorescence or other desirable optical properties.

Strategies for Material Design using this compound:

| Functional Group | Derivatization Reaction | Resulting Material Class | Potential Application |

| Carboxylic acid | Esterification with long-chain alcohols | Liquid crystals | Display technologies |

| Carboxylic acid | Amidation with functionalized amines | Functional polymers | Membranes, sensors |

| Carboxylic acid | Coordination with metal salts (e.g., Cd²⁺, Zn²⁺) | Metal-Organic Frameworks (MOFs) | Gas separation, catalysis |

| Naphthalene core/Cyano group | Incorporation into larger conjugated systems | Organic semiconductors | Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs) |

The design and synthesis of such materials would leverage the inherent properties of the this compound building block to achieve specific functionalities. The development of functionalized naphthalenes is a significant area of research in materials science, with applications ranging from dyes and pigments to advanced electronic materials. lifechemicals.com

Computational and Theoretical Studies on 3 Cyano 4 Methyl 1 Naphthoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organic molecules of this size. nih.gov The first step in any computational analysis is geometry optimization. Using a DFT method, such as the popular B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure is adjusted to find the lowest energy arrangement of its atoms—its most stable conformation. researchgate.net

For 3-Cyano-4-methyl-1-naphthoic acid, a key structural feature is the carboxylic acid group (-COOH), which can rotate around the single bond connecting it to the naphthalene (B1677914) ring. This rotation gives rise to different conformers. Computational analysis would involve performing a potential energy surface scan by systematically rotating this dihedral angle to identify the most stable conformer and any transitional states between conformers. The steric hindrance from the adjacent methyl group at the 4-position would significantly influence the energy profile of this rotation.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical but realistic bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations. Actual values would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(1)-C(OOH) | 1.49 Å |

| C(carboxyl)-O(H) | 1.35 Å | |

| C(carboxyl)=O | 1.21 Å | |

| C(3)-C(N) | 1.45 Å | |

| C≡N | 1.16 Å | |

| C(4)-C(methyl) | 1.51 Å | |

| Bond Angles | C(2)-C(1)-C(OOH) | 122° |

| C(2)-C(3)-C(N) | 119° | |

| C(3)-C(4)-C(methyl) | 121° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be distributed primarily across the electron-rich naphthalene ring system. The LUMO, conversely, would likely be concentrated on the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups. This distribution indicates that the molecule can act as both an electron donor (via the ring) and acceptor (at the functional groups), making it susceptible to both electrophilic and nucleophilic attack at different sites.

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the ESP map would show strong negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group, identifying these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. A region of positive potential (blue) would be expected around the acidic hydrogen of the -COOH group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data or predicting the spectral features of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These predictions are invaluable for assigning signals in an experimental spectrum.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methyl protons, and the acidic proton. The chemical shifts of the aromatic protons would be influenced by the combined electron-withdrawing effects of the cyano and carboxylic acid groups and the electron-donating effect of the methyl group. The ¹³C NMR spectrum would show characteristic signals for the nitrile carbon (typically 115-125 ppm) and the carbonyl carbon of the acid (around 170 ppm). ucalgary.ca

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) The following table provides hypothetical chemical shift values relative to a standard (TMS). These are estimates based on known substituent effects and require specific computation for accuracy.

| Atom | Predicted δ (ppm) |

| ¹³C NMR | |

| C (Carboxyl) | ~172 |

| C (Nitrile) | ~118 |

| C-1 (Naphthalene) | ~130 |

| C-3 (Naphthalene) | ~115 |

| C-4 (Naphthalene) | ~140 |

| C (Methyl) | ~20 |

| ¹H NMR | |

| H (Carboxyl) | >12 |

| Aromatic H's | 7.5 - 8.5 |

| H (Methyl) | ~2.5 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum. nih.govresearchgate.net To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor to account for approximations in the theory and anharmonicity in real vibrations. researchgate.net

The simulated IR spectrum of this compound would be dominated by several characteristic peaks:

A strong, broad absorption from the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹).

A sharp, intense absorption from the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

A sharp, medium-intensity absorption from the C≡N stretch of the nitrile group (around 2230 cm⁻¹). ucalgary.ca

Multiple peaks corresponding to C-H and C=C stretching and bending in the aromatic ring.

The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the naphthalene ring and the C≡N stretch. nih.gov

Illustrative Predicted Vibrational Frequencies (cm⁻¹) This table shows hypothetical, unscaled frequencies for the most prominent vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | ~3100 | Strong, Broad (IR) |

| C-H Stretch (Aromatic) | Naphthalene Ring | ~3050 | Medium (IR/Raman) |

| C≡N Stretch | Nitrile | ~2230 | Medium, Sharp (IR/Raman) |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp (IR) |

| C=C Stretch | Naphthalene Ring | 1500-1600 | Medium-Strong (IR/Raman) |

| C-O Stretch | Carboxylic Acid | ~1300 | Medium (IR) |

Computational Modeling of UV-Vis and Fluorescence Spectra

Computational modeling, particularly through Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of organic molecules like this compound. mdpi.comnih.gov This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

The process typically involves first optimizing the ground-state geometry of the molecule using DFT. Following this, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states. mdpi.com The calculated excitation energies correspond to the λmax values in the UV-Vis spectrum, while the oscillator strength relates to the intensity of the absorption band. For fluorescence, the geometry of the first excited state is optimized, and the energy difference between the relaxed excited state and the ground state is calculated to predict the emission wavelength. youtube.com

For a molecule like this compound, the electronic transitions are expected to be of a π→π* nature, involving the aromatic naphthalene core. The positions of the cyano and methyl groups, as well as the carboxylic acid moiety, can influence the energy levels of the molecular orbitals and thus shift the absorption and emission maxima. The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculations. mdpi.comnih.gov

Table 1: Representative TD-DFT Calculated Absorption and Emission Wavelengths for a Naphthalene Derivative

| Transition | Absorption λmax (nm) | Oscillator Strength (f) | Emission λmax (nm) |

| S0 → S1 | 350 | 0.25 | 420 |

| S0 → S2 | 310 | 0.18 | - |

| S0 → S3 | 280 | 0.55 | - |

Note: This table presents hypothetical data for a naphthalene derivative, illustrating typical results from TD-DFT calculations. The actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation and Transition State Analysis of Key Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. For this compound, key transformations could include electrophilic aromatic substitution, reactions at the carboxylic acid group, or modifications of the cyano group.

A potential energy surface (PES) scan is a computational technique used to explore the energy changes as a function of one or more geometric parameters, such as bond lengths or angles. uni-muenchen.deq-chem.com By systematically varying these parameters and optimizing the remaining geometry at each step, a "relaxed" PES scan can map out the reaction pathway from reactants to products. researchgate.netblogspot.com This allows for the identification of energy minima corresponding to stable intermediates and energy maxima corresponding to transition states. visualizeorgchem.com For instance, in studying the hydrolysis of the cyano group in this compound, a PES scan could be performed along the C-N bond distance of the incoming water molecule.

Once a transition state is located on the PES, its structure and energy can be precisely calculated. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical parameter that governs the reaction rate. nih.govresearchgate.net Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the activation energy. researchgate.net DFT calculations have been successfully used to determine activation barriers for various reactions involving naphthalene derivatives, such as electrophilic dearomatization. nih.gov

Table 2: Hypothetical Calculated Activation Energies for a Reaction of a Naphthalene Derivative

| Reaction Step | Reactant | Transition State | Product | ΔG‡ (kcal/mol) |

| Step 1 | Reactant Complex | TS1 | Intermediate | 15.2 |

| Step 2 | Intermediate | TS2 | Product Complex | 8.5 |

Note: This table provides illustrative activation energy values for a hypothetical two-step reaction. The specific values for reactions involving this compound would depend on the particular transformation being studied.

Molecular Dynamics (MD) Simulations for Solvation Effects and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the interactions of a solute with its solvent and the self-assembly of molecules. rsc.orgnih.gov

The properties and reactivity of this compound can be significantly influenced by its solvent environment. MD simulations can model the explicit interactions between the solute and solvent molecules, providing detailed information about the solvation shell structure and hydrogen bonding dynamics. mdpi.comresearchgate.net For example, an MD simulation of this compound in water would reveal the arrangement of water molecules around the carboxylic acid and cyano groups, and the lifetime of the hydrogen bonds formed. mdpi.com This is crucial for understanding its solubility and the role of the solvent in potential reactions.

Naphthalene derivatives with functional groups are known to self-assemble into larger supramolecular structures through non-covalent interactions like π-π stacking and hydrogen bonding. nih.govrsc.orgfrontiersin.org MD simulations can be employed to investigate the spontaneous aggregation of this compound molecules in solution. aip.org By simulating a system with multiple solute molecules over a sufficient timescale, it is possible to observe the formation of dimers, oligomers, or other aggregates and to analyze the driving forces and resulting structures of this self-assembly process.

Structure-Property Relationship (SPR) Modeling for Non-Biological Applications

Structure-Property Relationship (SPR) modeling encompasses a range of computational techniques that aim to correlate the structural or physicochemical features of a molecule with its macroscopic properties. For a molecule like this compound, with its rigid aromatic core and functional groups (cyano and carboxylic acid), SPR modeling can be a powerful tool to predict its behavior in various material science contexts without the need for extensive empirical testing.

Quantitative Structure-Activity Relationship (QSAR) models, and the closely related Quantitative Structure-Property Relationship (QSPR) models, are statistical or machine learning-based models that quantify the relationship between chemical structure and a specific property. vulcanchem.com

Electronic Properties:

The electronic properties of organic molecules are fundamental to their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For cyano-substituted polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs, machine learning-based QSPR models have been developed to predict key electronic properties like bandgap, electron affinity, and ionization potential.

These models typically utilize molecular descriptors calculated using computational chemistry methods like Density Functional Theory (DFT). A study on cyano-PAHs employed a descriptor known as the degree of π-orbital overlap (DPO), which was enhanced with a new descriptor (SDPO) to account for the effects of the cyano substituents. The models were trained on a large dataset of molecules and demonstrated high accuracy in predicting electronic properties. This approach could be directly applied to this compound to estimate its electronic characteristics, which are crucial for its potential use in organic electronics.

| Descriptor Type | Examples | Relevance to Electronic Properties |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Ionization Potential, Electron Affinity, Dipole Moment | Directly relate to the molecule's ability to donate or accept electrons, which governs its semiconductor and charge transport properties. |

| Topological Descriptors | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule, which can influence intermolecular interactions and solid-state packing. |

| Constitutional Descriptors | Molecular Weight, Atom Counts | Basic molecular properties that can be used as foundational parameters in a model. |

| Geometric Descriptors | Molecular surface area, Molecular volume | Relate to the molecule's physical size and shape, impacting its interaction with other molecules and its packing in a solid state. |

Optical and Rheological Properties:

Currently, there is a lack of specific QSAR studies in the public domain for the optical and rheological properties of this compound. However, the general principles of QSAR modeling can be applied.

For optical properties , such as UV-Vis absorption and fluorescence, QSAR models would typically employ descriptors that relate to the electronic structure and conjugation of the molecule. The cyano and carboxylic acid groups, being electron-withdrawing, and the methyl group, being electron-donating, on the naphthalene core will significantly influence the molecule's electronic transitions and thus its optical properties. Descriptors such as the HOMO-LUMO gap, polarizability, and various electronic indices would be critical in building a predictive model.

For rheological properties , which describe the flow and deformation of materials, QSAR modeling is less common for small molecules and more often applied to polymers or complex fluids. However, for a material where this compound is a component, descriptors related to intermolecular interactions, molecular shape, and polarity would be important. The ability of the carboxylic acid group to form hydrogen bonds would be a key factor influencing properties like viscosity.

The design of molecular descriptors is a crucial step in developing predictive models for catalytic activity or sensing performance. The goal is to capture the essential structural features that govern the molecule's function.

For Catalytic Activity:

While no specific studies on the catalytic activity of this compound are available, we can infer potential descriptor design from general principles of computational catalyst design. If this molecule were to be used as a ligand in a metal complex or as an organocatalyst itself, the following types of descriptors would be relevant:

Electronic Descriptors: The electronic nature of the cyano, methyl, and carboxylic acid groups would modulate the electron density on the naphthalene ring system. Descriptors such as calculated atomic charges (e.g., from Natural Bond Orbital analysis), electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO) would be crucial. These can indicate the molecule's ability to coordinate to a metal center or activate a substrate.

Steric Descriptors: The steric hindrance around the coordinating or active site is critical for catalytic selectivity. Descriptors like cone angles, buried volume, and specific van der Waals radii can quantify the steric environment provided by the 3-cyano and 4-methyl substitutions.

Energy-based Descriptors: The binding energy of the catalyst to a substrate or the activation energy of a key reaction step, calculated using DFT, can be used as powerful descriptors.

For Sensing Performance:

If this compound were to be investigated as a chemical sensor, for instance, a fluorescent sensor, the design of descriptors would focus on how its photophysical properties change upon interaction with an analyte.

Advanced Applications of 3 Cyano 4 Methyl 1 Naphthoic Acid and Its Derivatives

Applications in Materials Science

The exploration of 3-Cyano-4-methyl-1-naphthoic acid in materials science is a nascent field. While the structural motifs suggest potential, dedicated research into its utility in organic electronics, as fluorescent materials, or in polymer chemistry is not yet widely published.

Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

There is currently no specific research data available detailing the use of this compound or its derivatives in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The inherent properties of the naphthalene (B1677914) ring system, such as its aromaticity and potential for π-π stacking, are foundational for charge transport in organic semiconductors. The strategic placement of cyano, methyl, and carboxylic acid groups could theoretically be used to tune the HOMO and LUMO energy levels, a critical factor in designing materials for OLEDs and OFETs. However, without experimental data, its performance in such devices remains speculative.

Fluorescent Dyes and Pigments for Industrial and Research Applications

Naphthalene derivatives are well-known for their fluorescent properties. mdpi.com The introduction of substituents can significantly alter the absorption and emission wavelengths, as well as the quantum yield. researchgate.net Specifically, the combination of an electron-donating group (methyl) and electron-withdrawing groups (cyano, carboxylic acid) on the naphthalene core of this compound could lead to intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence. nih.gov Despite this potential, there are no specific studies that characterize the fluorescence properties of this compound or report its use as a fluorescent dye or pigment.

Polymer Chemistry: Monomers for Polymerization and Polymer Additives

The carboxylic acid group on this compound presents a reactive site that could potentially be used to incorporate this moiety into a polymer chain, either as a monomer or as a functional additive. For instance, it could be converted to an acid chloride or ester for subsequent polymerization reactions. Polymers containing such naphthalene-based units could exhibit enhanced thermal stability or specific optical properties. However, the scientific literature does not currently contain examples of polymers synthesized from or incorporating this compound. Research on other cyano-containing molecules has shown their utility in creating polymers with specific functionalities. researchgate.net

Self-Assembled Systems and Supramolecular Architectures for Nano-Material Development

The formation of well-ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry and nanotechnology. rsc.orgrsc.org The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds, which can direct the self-assembly of molecules into larger architectures. rsc.org Furthermore, the planar naphthalene unit can participate in π-π stacking interactions, another key driving force for self-assembly. researchgate.net While the self-assembly of various naphthalene derivatives has been studied, there is no specific research on the supramolecular chemistry of this compound.

Photophysical Applications

The interaction of light with materials to produce a change in their properties is the basis for many advanced applications. While naphthalene-based systems are known to exhibit interesting photophysical behaviors, specific studies on this compound are lacking.

Photochromism and Thermochromism Studies for Smart Materials

Photochromic and thermochromic materials, which change color in response to light or temperature respectively, are of great interest for applications such as smart windows, sensors, and data storage. researchgate.netrsc.org These phenomena in organic molecules often involve a reversible transformation between two different isomers with distinct absorption spectra. While some naphthalene-based compounds have been shown to exhibit photochromic or thermochromic properties, there is no available research to suggest that this compound or its derivatives have been investigated for such behavior. neocities.orgnih.govrsc.org

Luminescent Probes and Tracers for Non-Biological Sensing Systems

Derivatives of naphthoic acid, particularly those incorporating cyano groups, are promising candidates for the development of luminescent probes and tracers. The naphthalene core provides a robust and highly fluorescent platform, while the cyano substituent can modulate the electronic and photophysical properties of the molecule.

Research into novel triphenylamine-based red-light chromophores with multiple cyano substituents has shown that these compounds exhibit bright emission, with colors ranging from green-yellow in dichloromethane (B109758) solution to red in the solid state. tandfonline.com The presence of the cyano groups influences the solvatochromic behavior of these molecules, which is the change in color in response to the polarity of the solvent. tandfonline.com This property is crucial for developing sensors that can report on the chemical environment.

Furthermore, naphthalene-based fluorescent probes have been successfully designed for specific analytes. For instance, a two-photon fluorescent probe based on a 6-(2-benzothiazolyl)-2-naphthalenol fluorophore demonstrated high selectivity and sensitivity for endogenous hypochlorous acid, with a detection limit as low as 7.6 nM. nih.gov This highlights the potential of naphthalene derivatives in creating highly specific and sensitive detection systems for various chemical species in non-biological contexts.

Photocatalysis and Photoreduction Processes in Synthetic Chemistry

Naphthoic acid derivatives and related naphthalene structures have emerged as versatile components in photocatalysis and photoreduction, contributing to more sustainable and efficient chemical syntheses. These compounds can act as photosensitizers or as part of larger photocatalytic systems.

In one study, 1,4-dihydroxy-2-naphthoic acid derivatives were shown to act as effective photosensitizers for α-hydroxyacetophenone photoinitiators, which are typically not efficient with longer wavelength UV light. The addition of a naphthoic acid derivative, such as phenyl 1,4-dihydroxy-2-naphthoate, accelerated polymerization and enhanced the final conversion under light near 400 nm. researchgate.net This sensitization is believed to occur through an electron transfer mechanism from the excited state of the naphthoic acid derivative to the photoinitiator. researchgate.net

Furthermore, transition metal complexes involving naphthoate ligands have been investigated for their photocatalytic activity. For example, nano metal oxides prepared from transition metal complexes with 3-hydroxy-2-naphthoic acid and aminoguanidine (B1677879) ligands have been used as efficient catalysts for the degradation of methyl orange dye under photocatalytic conditions. tandfonline.com In a different approach, naphthalene diimide (NDI)-derived donor-acceptor-donor small molecules have been developed as metal-free organocatalysts for the photoreduction of CO2 under simulated solar light. nih.gov

Chemo-sensing Applications (Non-Biological Contexts)

The unique structural and electronic properties of naphthoic acid derivatives make them excellent candidates for chemo-sensing applications, particularly for the detection of metal ions and small molecules in non-biological settings.

Selective Detection of Metal Ions

Naphthalene-based fluorescent sensors have demonstrated high selectivity and sensitivity for various metal ions. For example, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) showed high affinity for Al³⁺ ions in both ethanol (B145695) and buffered aqueous solutions, with a detection limit as low as 1.0 x 10⁻⁷ M. nih.gov This sensor's fluorescence was not significantly affected by other common metal ions, highlighting its selectivity. nih.gov

Similarly, cyano-substituted chromophores based on a triphenylamine (B166846) donor have been investigated for their optical response to metal ions. The addition of Hg²⁺ ions to a solution of these chromophores resulted in a blue shift in the absorption spectra and a decrease in emission intensity, indicating the formation of a new metal complex. tandfonline.com Another study reported a bis-naphthalene derived chemosensor that could specifically signal the presence of Al³⁺ and Fe³⁺ ions. nih.gov

Sensing of Small Molecules and Environmental Pollutants

Beyond metal ions, naphthalene derivatives have been engineered to detect various small molecules and environmental pollutants with high specificity. A fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene was developed for the selective detection of sulfite (B76179) and bisulfite ions. mit.edu This probe exhibited a significant color change from pink to colorless and a change in fluorescence upon interaction with these anions, with a detection limit as low as 9.93 nM using fluorescence spectroscopy. mit.edu The probe was also successfully used to detect these ions in real water samples. mit.edu

In another application, aptamer-based fluorescent sensor arrays have been developed for the multiplexed detection of cyanotoxins, which are environmental pollutants. While not directly using this compound, this technology demonstrates the principle of using fluorescent reporters in conjunction with specific recognition elements to create powerful analytical tools. nih.gov

Catalytic Applications

The ability of the carboxylic acid and cyano groups to coordinate with metal centers makes this compound and its derivatives promising ligands in transition metal catalysis.

As a Ligand in Transition Metal Catalysis for Organic Reactions

Naphthoate, a derivative of naphthoic acid, has been successfully used as a ligand in the synthesis of new transition metal(II) complexes. In a recent study, complexes of Mn(II), Fe(II), Co(II), and Ni(II) were synthesized using 3-hydroxy-2-naphthoic acid and aminoguanidine as ligands. tandfonline.com These complexes were found to be isostructural, demonstrating the predictable coordinating behavior of the naphthoate ligand. tandfonline.com

While direct catalytic applications of these specific complexes in organic synthesis were not detailed, the broader field of palladium-catalyzed reactions highlights the importance of ligand design. In the palladium-catalyzed asymmetric dearomatization of naphthalene derivatives, for instance, the choice of phosphine (B1218219) ligands was crucial for achieving high yields and enantioselectivities. nih.govmit.edu This underscores the potential for naphthoic acid-derived ligands to influence the outcome of catalytic reactions. The development of ligands that can actively participate in the catalytic cycle, a concept known as metal-ligand cooperation, is an area of growing interest. nih.gov

| Ligand/Catalyst System | Metal | Reaction | Key Findings |

| 3-hydroxy-2-naphthoic acid and aminoguanidine | Mn(II), Fe(II), Co(II), Ni(II) | Complex Synthesis | Formation of isostructural complexes. tandfonline.com |

| Chiral Phosphine Ligands | Pd | Asymmetric Dearomatization of Naphthalene Derivatives | High yields and enantioselectivities achieved. nih.govmit.edu |

| 2-hydroxypyridine-based ligands | Pd | α-alkylation of ketones | Active catalysis through metal-ligand cooperation. nih.gov |

Organocatalytic Properties and Asymmetric Catalysis

While specific research detailing the direct use of this compound as an organocatalyst is not extensively documented in publicly available literature, its structural motifs are present in compounds utilized in catalysis. The cyano and carboxylic acid groups, along with the naphthalene core, provide functionalities that are relevant to the design of catalysts. For instance, derivatives of similar structures, such as 3-cyanocoumarins, are synthesized using phase transfer catalysis, highlighting the role of the cyano group in catalytic processes. niscpr.res.in The development of asymmetric catalysis often involves chiral ligands, and while this compound itself is not chiral, its derivatives could be modified to create chiral catalysts. The field of asymmetric catalysis has seen the successful application of chiral N,N'-dioxide complexes in sigmatropic rearrangements, demonstrating the potential for complex organic scaffolds to induce enantioselectivity. rsc.org

Research into related compounds provides insights into potential catalytic applications. For example, palladium-catalyzed carbonylation of bromonaphthalenes is a method to introduce carboxylic acid groups, a key feature of the title compound. vulcanchem.com This suggests that derivatives of this compound could potentially be synthesized or utilized in metal-catalyzed reactions. The broader context of organocatalysis involves the use of small organic molecules to accelerate chemical reactions, and the functional groups present in this compound make it a candidate for further investigation in this area.

Applications in Agricultural Chemistry (Excluding Human/Animal Toxicology)

The exploration of naphthoic acid derivatives in agricultural chemistry has revealed potential applications in plant growth regulation and as herbicides.

Exploration of Herbicidal Activity Mechanisms (Non-Human Specific)

The mechanisms of herbicidal activity often involve the inhibition of essential plant enzymes. For instance, glyphosate, a widely used herbicide, targets the EPSP synthase in the shikimate pathway, which is crucial for the production of aromatic amino acids in plants. nih.gov While direct studies on the herbicidal mechanism of this compound are limited, its chemical structure suggests potential for interaction with biological pathways in plants. The cyano group can be a key pharmacophore in bioactive molecules. The herbicidal action of some compounds involves inhibiting enzymes like acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid pathway. nih.gov The structural features of this compound could be explored for their potential to interact with such enzymatic targets.

Studies on Plant Growth Regulation and Phytohormone Interactions

Naphthoic acid derivatives are known to have roles as plant growth regulators. phytotechlab.comsigmaaldrich.comgoogle.comahdb.org.uk Auxins, a class of plant hormones, regulate various aspects of plant development, including cell elongation and root formation. phytotechlab.comsigmaaldrich.com Synthetic auxins, which often possess an aromatic ring and a carboxylic acid side chain, can mimic the effects of natural auxins like indole-3-acetic acid (IAA). google.comnih.gov 1-Naphthoic acid itself is a known metabolite of other synthetic auxins like 1-naphthylacetamide. nih.gov

The structural similarity of this compound to these known plant growth regulators suggests it could exhibit similar activities. The specific substitutions on the naphthalene ring, the cyano and methyl groups, would likely modulate its interaction with plant hormone receptors and associated signaling pathways. Research on other plant growth regulators shows that small molecular changes can significantly alter their activity and specificity. ahdb.org.uk

| Plant Growth Regulator Class | General Function in Plants | Typical Concentration Range |